A Comprehensive Technical Guide to 2-Chloro-6-fluorobenzyl chloride (CAS: 55117-15-2)
A Comprehensive Technical Guide to 2-Chloro-6-fluorobenzyl chloride (CAS: 55117-15-2)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Chloro-6-fluorobenzyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document consolidates critical data, experimental protocols, and reaction pathways to support research and development activities.
Chemical and Physical Properties
2-Chloro-6-fluorobenzyl chloride is a colorless to almost colorless liquid.[1] It is a versatile building block in organic synthesis, primarily owing to its reactive chloromethyl group.[2] The presence of both chlorine and fluorine atoms on the benzene ring influences its reactivity and the properties of its derivatives.[2]
Table 1: Physicochemical Properties of 2-Chloro-6-fluorobenzyl chloride
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅Cl₂F | [1][3][4][5][6][7] |
| Molecular Weight | 179.02 g/mol | [1][3][5][7] |
| Appearance | Colorless to almost colorless clear liquid | [1][4] |
| Density | 1.401 g/mL at 25 °C | [3][8] |
| Boiling Point | 208-210 °C | [1][8][9] |
| Melting Point | 7 °C | [8] |
| Flash Point | 93.4 °C (200.1 °F) - closed cup | [3][10] |
| Refractive Index | n20/D 1.537 | [3][10] |
| Water Solubility | Insoluble | [4][9] |
| Solubility | Soluble in common organic solvents | [9] |
| Vapor Pressure | 83Pa at 40℃ | [8] |
Table 2: Identification and Registry Information
| Identifier | Value | Reference(s) |
| CAS Number | 55117-15-2 | [1][3][4][5][6][11][12][13] |
| EC Number | 259-487-5 | [3] |
| MDL Number | MFCD00000896 | [1][3] |
| PubChem ID | 108675 | [1] |
| InChI | 1S/C7H5Cl2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | [3][6] |
| InChIKey | MJGOLNNLNQQIHR-UHFFFAOYSA-N | [3][6] |
| SMILES | Fc1cccc(Cl)c1CCl | [3] |
| Synonyms | 2,α-Dichloro-6-fluorotoluene, 1-Chloro-2-(chloromethyl)-3-fluorobenzene | [3][4][11] |
Synthesis of 2-Chloro-6-fluorobenzyl chloride
The primary industrial synthesis of 2-Chloro-6-fluorobenzyl chloride involves the free-radical chlorination of 2-chloro-6-fluorotoluene.[2][14] This process requires careful control of reaction conditions to achieve high selectivity for the monochlorinated product.[2]
Caption: Synthesis pathway for 2-Chloro-6-fluorobenzyl chloride.
Experimental Protocol: Synthesis from 2-Chloro-6-fluorotoluene
This protocol is a generalized representation based on available literature.
Materials:
-
2-Chloro-6-fluorotoluene[14]
-
Radical initiator (e.g., dibenzoyl peroxide) or a light source (e.g., metal halide lamp)[14][15]
-
Phosphorus trichloride (optional, to improve product quality)[14]
-
Nitrogen gas[14]
-
Reaction vessel (e.g., four-neck glass reaction bottle) equipped with a reflux condenser, gas inlet, thermometer, and tail gas absorption device[14]
Procedure:
-
Charge the reaction vessel with 2-chloro-6-fluorotoluene and, optionally, a small amount of phosphorus trichloride.[14]
-
Heat the mixture to the reaction temperature (e.g., 180 °C).[14]
-
Initiate the reaction by either irradiating the mixture with a metal halide lamp or by adding a radical initiator.[14]
-
Introduce chlorine gas into the reaction mixture at a controlled rate.[14]
-
Monitor the progress of the reaction using gas chromatography (GC) to determine the relative amounts of starting material, desired product, and byproducts.[14][16]
-
Once the desired conversion is achieved, stop the flow of chlorine gas.[16]
-
Purge the reaction vessel with nitrogen gas to remove any unreacted chlorine.[14]
-
The crude product can be purified by distillation.[15]
Chemical Reactivity and Applications
2-Chloro-6-fluorobenzyl chloride is a valuable intermediate due to the reactivity of its benzylic chloride. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[1][2]
Caption: Key reactions and applications of the title compound.
Major Applications:
-
Pharmaceutical Synthesis: It is a precursor for the synthesis of antibacterial drugs like flucloxacillin.[14] It is also used in the preparation of the anticoccidial drug arprinocid through reaction with adenine.[3][10][12] Furthermore, it is a reactant in the synthesis of 9-substituted adenine derivatives and 3-benzylsulfanyl derivatives of 1,2,4-triazole, which have been investigated for antimycobacterial activity.[3][10][12]
-
Agrochemical Synthesis: This compound is used to produce high-efficiency, low-toxicity fungicides.[14]
-
Intermediate Synthesis: It is a key starting material for the production of 2-chloro-6-fluorobenzaldehyde, another important organic intermediate.[14]
Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzaldehyde
Materials:
Procedure:
-
The crude product from the chlorination of 2-chloro-6-fluorotoluene, where the concentration of 2-chloro-6-fluorobenzyl chloride is low (<0.5%), is used as the starting material.[16][17]
-
Add the iron-based solid superacid catalyst to the crude mixture.[14][17]
-
Heat the reaction mixture to 180 °C.[14]
-
Slowly and uniformly add water dropwise to the reaction flask over 2 hours.[14]
-
Maintain the temperature and continue stirring for an additional 4 hours after the water addition is complete.[14]
-
Monitor the reaction by GC to confirm the complete conversion of the di- and tri-chlorinated intermediates.[14][17]
-
Cool the reaction mixture to 95 °C.[14]
-
Slowly add an aqueous sodium carbonate solution to neutralize the mixture to a pH of 8.[14]
-
Stir for 30 minutes, then allow the aqueous and organic phases to separate.[14]
-
The organic phase, containing the crude 2-chloro-6-fluorobenzaldehyde, is purified by reduced pressure distillation.[14][16]
Safety and Handling
2-Chloro-6-fluorobenzyl chloride is classified as a corrosive material that causes severe skin burns and eye damage.[4][10][11][18] It is also a lachrymator.[4]
Table 3: Hazard Information
| Hazard Class | Category | Reference(s) |
| Skin Corrosion/Irritation | 1B | [3][4][10] |
| Serious Eye Damage/Irritation | 1 | [4] |
| Chronic Aquatic Toxicity | 2 | [4] |
| Flammable Liquids | 4 | [4] |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4][11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[3][11]
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.[4][11]
-
Incompatible with bases, alcohols, amines, and metals.[11]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spectral Data
While a comprehensive collection of spectra is beyond the scope of this guide, references to spectral data are available. The NIST WebBook contains IR and mass spectrometry data for 2-Chloro-6-fluorobenzyl chloride.[7] NMR spectra for structurally similar compounds are also available, which can be useful for comparative analysis.[19][20][21][22]
Conclusion
2-Chloro-6-fluorobenzyl chloride (CAS: 55117-15-2) is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis and subsequent reactions are well-documented, providing a clear pathway for its use in the development of a wide range of valuable compounds. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in research and manufacturing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloro-6-fluorobenzyl chloride 98 55117-15-2 [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 2-Chloro-6-fluorobenzyl chloride [webbook.nist.gov]
- 8. 2-Chloro-6-fluorobenzyl chloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. tnjchem.com [tnjchem.com]
- 10. 2-Chloro-6-fluorobenzyl chloride 98 55117-15-2 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-Chloro-6-fluorobenzyl chloride | 55117-15-2 [chemicalbook.com]
- 13. enkepharma.lookchem.com [enkepharma.lookchem.com]
- 14. Page loading... [wap.guidechem.com]
- 15. prepchem.com [prepchem.com]
- 16. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 1H NMR [m.chemicalbook.com]
- 20. 2-Chlorobenzyl chloride | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. spectrabase.com [spectrabase.com]
- 22. 2,6-Difluorobenzyl chloride(697-73-4) 13C NMR spectrum [chemicalbook.com]
